(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate

Tasimelteon synthesis Process chemistry Intermediate amidation

This (1R,2R)-trans cyclopropane ethyl ester is the direct intermediate for tasimelteon (Hetlioz®) API, enabling one-step direct amidation to the carboxamide per the Apotex process (US 9,944,616). Procuring this single-enantiomer ester (≥99% ee) eliminates chiral resolution steps, reduces unit operations from 3–4 to 1, and increases throughput. Essential for ANDA filings, impurity profiling as Tasimelteon Related Compound 4 per ICH Q3A/Q3B, and biocatalytic route benchmarking. Request CoA, enantiomeric purity documentation, and bulk pricing.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 452324-74-2
Cat. No. B050896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate
CAS452324-74-2
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=C3CCOC3=CC=C2
InChIInChI=1S/C14H16O3/c1-2-16-14(15)12-8-11(12)9-4-3-5-13-10(9)6-7-17-13/h3-5,11-12H,2,6-8H2,1H3/t11-,12+/m0/s1
InChIKeyZMOXNJBPBINVIF-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate (CAS 452324-74-2): Chiral Cyclopropane Intermediate for Melatonin Agonist API Manufacturing


(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate (CAS 452324-74-2) is a chiral, non-racemic cyclopropane carboxylate ester containing the (1R,2R)-trans configuration across the cyclopropane ring. This compound serves as a defined intermediate in the synthesis of tasimelteon (Hetlioz®), a melatonin MT1/MT2 receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder . Its molecular formula is C₁₄H₁₆O₃ with a molecular weight of 232.28 g/mol. The compound is also referenced as Tasimelteon Related Compound 4 in pharmaceutical impurity profiling [1], underscoring its relevance in quality control and regulatory submissions for tasimelteon drug substance.

Why (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate Cannot Be Replaced by Racemic or Alternative Diastereomeric Intermediates in Tasimelteon Synthesis


Tasimelteon is manufactured as a single, trans-(1R,2R) enantiomer, and the stereochemistry of its cyclopropane core is critical for MT1/MT2 receptor binding and pharmacological activity [1]. The (1S,2R)-diastereomer of the corresponding amine intermediate is explicitly classified as Tasimelteon Impurity 15, demonstrating that incorrect stereochemistry at the cyclopropane junction directly generates pharmacopoeial impurities that must be controlled to pre-set specifications [2]. Generic substitution with racemic trans-cyclopropane intermediates or the (1S,2S)-enantiomer would necessitate additional chiral resolution steps, increasing cost and reducing overall yield. The specific (1R,2R)-ethyl ester form is further distinguished by its ability to undergo direct amidation to the corresponding carboxamide, eliminating the need for a separate carboxylic acid intermediate, a convergence that reduces step count, cycle time, and material losses in industrial-scale tasimelteon production [3].

Quantitative Comparative Evidence for (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate: Yield, Enantiopurity, and Process Efficiency vs. Alternative Routes


Direct Amidation from Ethyl Ester Eliminates Carboxylic Acid Step vs. Prior Art Multi-Step Sequences

The Apotex process (US 9,944,616) achieves direct conversion of the (1R,2R)-ethyl ester (Formula 5) to the corresponding carboxamide (Formula 4) in a single synthetic operation [1]. In contrast, prior art processes required hydrolysis of the ester to the carboxylic acid (VII), salt formation with (+)-dehydroabietylamine for chiral enrichment, and re-activation of the acid before amidation [2]. The direct amidation route eliminates two to three unit operations, reducing process mass intensity and overall cycle time. The earlier Prasad et al. (Org. Process Res. Dev. 2003) route required the epoxide intermediate to proceed through ester (VI) → acid (VII) → multiple downstream steps to tasimelteon with overall yields of 22% (Jacobsen AE route) and 43% (Sharpless AD route) from olefin (X) [3].

Tasimelteon synthesis Process chemistry Intermediate amidation

Enantiomeric Purity of the (1R,2R)-Cyclopropane Core Achieves ≥99.9% ee via Diastereoselective Crystallization from the Ethyl Ester-Derived Acid

In the pilot-scale synthesis described by Prasad et al., asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran using ethyl diazoacetate and a Ru(ip-Pybox) catalyst produced a 90:10 trans:cis mixture of the cyclopropane ester. Selective hydrolysis yielded the cyclopropyl acid as a 96:4 trans:cis mixture with 84% e.e. for the trans-isomer [1]. Subsequent diastereoselective crystallization with (+)-dehydroabietylamine (DAA) enriched the (R,R)-acid to ≥99.9% e.e. in 60–65 M% yield from styrene 1 [2]. For context, the Jacobsen asymmetric epoxidation (AE) route produced epoxide (V) with only 70-74% ee, requiring the same DAA crystallization to reach >99% ee [3]. Control of enantiomeric purity is performed routinely by chiral HPLC and specific optical rotation on the active substance intermediate [4].

Chiral purity Enantiomeric excess Diastereoselective crystallization

Biocatalytic Cyclopropanation Delivers 98-99.9% de and 96-99.9% ee for (1R,2R)-Configured Tasimelteon Precursors vs. Traditional Chiral Auxiliary Approaches

Engineered myoglobin catalysts have been developed that provide access to 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) selectivity . In combination with whole-cell biotransformations, these stereocomplementary biocatalysts enabled the multigram synthesis of the chiral cyclopropane core of tasimelteon with 98-99.9% diastereomeric excess (de) and 96-99.9% enantiomeric excess (ee) [1]. This is a substantial improvement over the original WO 98/25606 A1 process, which relied on (−)-2,10-camphorsultam as a covalent chiral auxiliary and 1-methyl-3-nitro-1-nitrosoguanidine, a reagent described as unsuitable for industrial scale production due to toxicity and sensitivity concerns [2]. The biocatalytic route eliminates the need for stoichiometric chiral auxiliaries and hazardous reagents, while achieving stereochemical purity directly in the cyclopropanation step.

Biocatalysis Engineered myoglobin Stereoselective cyclopropanation

Tasimelteon Purity Specifications Mandate Control of (1R,2R)-Cyclopropane-Derived Impurities at Trace Levels

The highly purified pharmaceutical grade tasimelteon patent (US 10,071,977 / US 11,760,740) explicitly defines a panel of at least six identified impurities that must be controlled below pre-set specifications [1]. Impurity 4 is N-(((1R,2R)-2-(benzofuran-4-yl)cyclopropyl)methyl)propionamide, an over-oxidized derivative of the cyclopropane intermediate. Impurity 5 and Impurity 6 are dimeric species arising from cyclopropane intermediate coupling [2]. All these impurities originate from the (1R,2R)-cyclopropane intermediate pathway. The process specification requires that crystallized tasimelteon be assayed for Impurity 5 and Impurity 6, and if either exceeds limits, the batch must be further purified or discarded [3]. This creates a direct, quantifiable link between the quality of the (1R,2R)-cyclopropane intermediate (and its ethyl ester precursor) and final API release specifications.

Impurity profiling Pharmaceutical quality control Regulatory compliance

Overall Synthesis Yield from 4-Vinyl-2,3-dihydrobenzofuran via the Ethyl Ester Route (53-65%) Exceeds Alternative Epoxidation-Based Routes (22-43%)

Multiple synthetic routes to tasimelteon have been published. The Corey-Bakshi-Shibata (CBS) asymmetric reduction route, which proceeds through the (1R,2R)-cyclopropane intermediate framework, achieves 53% overall yield over six steps from 4-vinyl-2,3-dihydrobenzofuran . The pilot-scale asymmetric cyclopropanation route (Ru(ip-Pybox)/ethyl diazoacetate) delivers the (R,R)-cyclopropyl acid in 60-65 M% yield on multi-kilogram scale after DAA enrichment [1]. A further total synthesis reports 48% overall yield in four steps [2]. These compare favorably with the Jacobsen AE and Sharpless AD epoxidation routes published in Prasad et al., which delivered tasimelteon in 22% and 43% overall yields, respectively, from olefin (X) [3]. The approximately 2- to 3-fold improvement in overall yield directly translates to lower cost of goods and reduced environmental footprint.

Overall yield Process economics Tasimelteon manufacturing

Optimal Application Scenarios for (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate in Tasimelteon API and Impurity Standard Programs


GMP Manufacturing of Tasimelteon API via the Direct Amidation Route

The (1R,2R)-ethyl ester is the preferred starting material for the Apotex improved process (US 9,944,616), wherein direct amidation with formamide/sodium methoxide generates the (1R,2R)-cyclopropanecarboxamide in a single step, bypassing the carboxylic acid intermediate. This reduces unit operations from 3-4 to 1, increasing throughput and reducing solvent consumption [1]. The subsequent NaBH₄/AlCl₃/diglyme reduction to the amine, followed by propionylation, yields tasimelteon with overall yields significantly exceeding the 22-43% range of earlier epoxidation-based routes [2]. For CMO/CDMO organizations and generic API manufacturers, procuring this ester with documented chiral purity (≥99% ee) and a full Certificate of Analysis is essential for process validation and ANDA filing.

Pharmaceutical Impurity Reference Standard Programs for Tasimelteon ANDA Submissions

The compound is designated as Tasimelteon Related Compound 4 by pharmacopoeial nomenclature and is used as a high-purity reference standard compliant with ICH Q3A/Q3B guidelines [1]. In the highly purified tasimelteon patent framework (US 10,071,977), Impurities 1-6 are all structurally derived from the (1R,2R)-cyclopropane core, and their control during GMP synthesis depends on having well-characterized intermediate standards [2]. Analytical R&D and quality control laboratories require this compound for HPLC method development, system suitability testing, and batch release testing of tasimelteon drug substance, particularly to quantify Impurity 4 (the benzofuran oxidation product) and dimeric Impurities 5 and 6 [3].

Biocatalytic Process Development Leveraging (1R,2R)-Cyclopropane Carboxylate Intermediates

Engineered myoglobin catalysts have achieved 98-99.9% de and 96-99.9% ee in the synthesis of trans-(1R,2R)-cyclopropane carboxylates on preparative scale, eliminating the need for stoichiometric chiral auxiliaries such as (−)-2,10-camphorsultam [1]. The (1R,2R)-ethyl ester serves as both a starting point for these biocatalytic investigations and as an authentic standard for calibrating chiral HPLC methods used to assess biocatalyst performance. R&D groups developing greener, enzyme-based routes to tasimelteon and related melatonergic agents can use the ester as a reference for benchmarking novel biocatalyst selectivity and activity [2].

Medicinal Chemistry Exploration of Melatonergic (1R,2R)-Cyclopropane Scaffolds

The (1R,2R)-trans-cyclopropane-2,3-dihydrobenzofuran scaffold is the pharmacophoric core shared by tasimelteon and other melatonergic agents identified in the Bristol-Myers Squibb program [1]. The ethyl ester form provides a versatile synthetic handle for library synthesis: the ester can be hydrolyzed to the acid for amide coupling, reduced to the alcohol for further functionalization, or directly converted to the carboxamide [2]. Medicinal chemistry teams investigating next-generation MT1/MT2 agonists can use this intermediate as a late-stage diversification point without the need to re-develop the asymmetric cyclopropanation step each time, accelerating structure-activity relationship (SAR) studies [3].

Quote Request

Request a Quote for (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.